![molecular formula C9H16ClNO2 B1445551 (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride CAS No. 957472-02-5](/img/structure/B1445551.png)
(E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride
Overview
Description
“(E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride” is a chemical compound with the molecular formula C9H16ClNO2 . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “(E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride” consists of 9 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact mass is 205.0869564 .Physical And Chemical Properties Analysis
“(E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride” has a complexity of 187, a rotatable bond count of 3, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, a topological polar surface area of 38.3, and a heavy atom count of 13 .Scientific Research Applications
Pharmacological Properties
The compound ethyl (Z)-(3-methyl-4-oxo-5-piperidino-thiazolidin-2-ylidene)acetate, also known as etozolin, exhibits interesting pharmacological properties. It has shown to possess low toxicity, potent diuretic, and saluretic properties with a mild onset of action in animal experiments. Notably, it demonstrated a marked antihypertensive effect in long-term experiments on hypertensive rats. The absence of effects contradicting its use as a diuretic indicates its potential utility in medical treatments (Herrmann et al., 1977).
Diuretic Efficacy and Pharmacokinetics
Etozolin and its main metabolite, ozolinone, have been the subject of research to understand their therapeutic concentrations in plasma. A method based on high-performance liquid chromatography (HPLC) was developed to determine these concentrations, demonstrating the compound's applicability in pharmacokinetic studies. This highlights the precision and sensitivity of the method in monitoring the diuretic's effects and its metabolite in the body (Hengy et al., 1980).
Structural and Chemical Analysis
The structural analysis of related compounds reveals insights into the chemical properties and interactions of piperidine derivatives. For example, the study of desloratadine, a tricyclic antihistamine with a piperidinylidene component, sheds light on how these molecules do not necessarily rely on strong hydrogen bonds despite containing hydrogen bond donors. Such insights can contribute to the understanding of similar compounds, including (E)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride, in terms of their molecular behavior and potential interactions (Bhatt & Desiraju, 2006).
Renal Function and Electrolyte Reabsorption
The effects of etozolin on renal function and electrolyte reabsorption were investigated, showcasing its impact on increasing urinary fluid and sodium excretion while decreasing the glomerular filtration rate. Notably, etozolin was found to not significantly influence fluid and electrolyte reabsorption in the proximal convolution but did indicate an inhibitory effect on reabsorption in the loop of Henle. This points to its specific diuretic action site being similar to that of other known diuretics like furosemide and ethacrynic acid (Greven & Heidenreich, 1977).
properties
IUPAC Name |
ethyl 2-piperidin-3-ylideneacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-2-12-9(11)6-8-4-3-5-10-7-8;/h6,10H,2-5,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIJKQHMXNKETO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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